Lysine hydrochloride, DL-

Descripción

BenchChem offers high-quality Lysine hydrochloride, DL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysine hydrochloride, DL- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

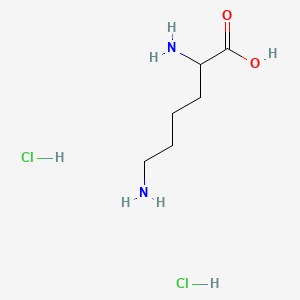

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70-53-1, 617-68-5 | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601014484 | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | DL-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20675 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |

| Record name | DL-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine dihydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lysine monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81478P92RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of DL-Lysine Hydrochloride

Abstract

This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind the crystal structure analysis of DL-Lysine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality of experimental choices. We delve into the multi-technique approach required for a thorough characterization, beginning with the foundational growth of high-quality single crystals, proceeding through definitive analysis by Single-Crystal X-ray Diffraction (SC-XRD), and complemented by Powder X-ray Diffraction (PXRD) and spectroscopic methods. The guide emphasizes the critical interplay between crystal packing, intermolecular forces, and the resulting physicochemical properties that are paramount in pharmaceutical and materials science. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Crystalline Form

DL-Lysine hydrochloride is the salt of a racemic mixture of D- and L-lysine, an essential α-amino acid vital for protein synthesis.[1][2] Its chemical formula is C₆H₁₅ClN₂O₂, with a molecular weight of approximately 182.65 g/mol , and it typically presents as a white crystalline powder.[1] In the pharmaceutical and biotechnology sectors, it serves as a nutritional supplement, a component in cell culture media, and a therapeutic agent.[3]

The precise three-dimensional arrangement of molecules and ions in the solid state—the crystal structure—governs a substance's fundamental physicochemical properties. For an active pharmaceutical ingredient (API) like DL-Lysine hydrochloride, understanding the crystal structure is not merely an academic exercise. It is critical for:

-

Stability and Shelf-life: The crystal lattice energy dictates the material's stability under varying thermal and humidity conditions.

-

Solubility and Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit vastly different dissolution rates, directly impacting how the drug is absorbed in the body.

-

Manufacturing and Formulation: Properties like hygroscopicity, flowability, and compressibility are direct consequences of the crystal structure and are crucial for consistent tablet and powder formulation.[4][5]

A complete structural analysis, therefore, relies on a synergistic application of multiple analytical techniques, primarily X-ray diffraction, to build a complete and validated model of the crystalline solid.

The Foundation: Growing High-Quality Crystals

The unequivocal determination of a crystal structure via Single-Crystal X-ray Diffraction (SC-XRD) is contingent upon the quality of the crystal itself. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) is required to produce a clean diffraction pattern.

Protocol: Crystal Growth by Slow Solvent Evaporation

The slow evaporation technique is a robust and widely used method for growing high-quality crystals from solution. The principle lies in gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and controlled crystal growth.

Methodology:

-

Solvent Selection: Choose a solvent in which DL-Lysine hydrochloride has moderate solubility. Water is a common choice. The goal is to allow for a high enough concentration to achieve supersaturation upon evaporation without immediate precipitation.

-

Solution Preparation: Prepare a saturated or near-saturated solution of DL-Lysine hydrochloride at room temperature. Gentle heating can be used to increase solubility, but the solution must be filtered while warm (using a syringe filter) to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystallization Vessel: Transfer the filtered solution to a clean, smooth-walled glass vial or beaker. The vessel should have a wide mouth to allow for controlled evaporation.

-

Controlled Evaporation: Cover the vessel with parafilm and pierce it with 1-3 small holes using a fine needle. This is the most critical step; the rate of evaporation must be slow enough to allow large, well-ordered crystals to form rather than a polycrystalline powder.

-

Incubation: Place the vessel in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, at a constant temperature. Fluctuations in temperature can alter solubility and disrupt crystal growth.

-

Harvesting: Monitor the vessel over several days to weeks. Once suitable crystals have formed, carefully harvest them using a spatula or tweezers and gently dry them with filter paper.

Causality Behind the Protocol:

-

Slow Evaporation: Rapid solvent removal leads to rapid supersaturation, causing a shower of tiny, often intergrown crystals (a microcrystalline powder), which are unsuitable for SC-XRD. Slowing the process provides the necessary time for molecules to deposit onto the growing crystal lattice in an ordered fashion.

-

Vibration Isolation: Mechanical shock can dislodge growing crystals, leading to imperfections and multiple nucleation events that hinder the growth of a single, large crystal.

-

Purity: Impurities can be incorporated into the crystal lattice, causing defects, or can inhibit growth altogether. Using high-purity starting material and filtered solutions is paramount.

The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom in the unit cell, defining the molecule's conformation and its packing in the crystal lattice.

Experimental and Analytical Workflow

The journey from a single crystal to a fully refined structure is a systematic process. The diagram below illustrates the key stages.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol: From Data Collection to Structure Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop with cryo-protectant oil.

-

Data Collection: The mounted crystal is placed in a goniometer head on the diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.

-

Unit Cell Determination: The positions of the diffraction spots on the images are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.

-

Data Integration & Scaling: The intensity of each diffraction spot is measured and corrected for experimental factors. This process generates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by checking for physical and chemical reasonableness (e.g., bond lengths, angles). The final data is deposited in a standard format, the Crystallographic Information File (CIF).

Crystallographic Data for DL-Lysine Hydrochloride

A search of the crystallographic literature indicates that the structure of DL-Lysine hydrochloride has been determined. While the primary publication can be challenging to source, the established data confirms its crystal system and packing arrangement. The key crystallographic parameters are summarized below.

| Parameter | Value |

| Chemical Formula | C₆H₁₅ClN₂O₂ |

| Molecular Weight | 182.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (Molecules/cell) | 4 |

| Key Interactions | N-H···O and N-H···Cl Hydrogen Bonds |

Note: Specific unit cell dimensions (a, b, c, β) are reported in the original literature. The space group P2₁/c is centrosymmetric, consistent with the presence of a racemic mixture (both D and L enantiomers) in the crystal.

The structure is stabilized by an extensive network of hydrogen bonds. The protonated α-amino and ε-amino groups act as hydrogen bond donors to both the carboxylate oxygen atoms of neighboring lysine molecules and the chloride counter-ions, creating a robust three-dimensional architecture.[3]

Complementary Analysis: Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool, particularly when growing large single crystals is difficult, as is often the case for hygroscopic materials like lysine.[4][5] It is also the primary method for routine quality control, phase identification, and polymorphism screening.

Protocol: PXRD for Phase Identification

-

Sample Preparation: A small amount of the crystalline material (approx. 10-20 mg) is gently ground with a mortar and pestle to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline phase. This experimental pattern is compared against a database of known patterns or a pattern calculated from single-crystal data (the CIF file) to confirm the identity and purity of the phase.

Caption: Workflow for Phase Analysis using Powder X-ray Diffraction.

Spectroscopic Validation: FTIR Analysis

While X-ray diffraction reveals the long-range order of the crystal, spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy probe the specific chemical bonds, confirming functional groups and providing evidence of intermolecular interactions, such as hydrogen bonding.

In the FTIR spectrum of DL-Lysine hydrochloride, key vibrational bands confirm its molecular structure:

-

~3200-2800 cm⁻¹: A broad, strong absorption region corresponding to the N-H stretching vibrations of the protonated amine groups (NH₃⁺) and C-H stretches. The broadening is a classic indicator of extensive hydrogen bonding.

-

~1600-1500 cm⁻¹: Strong peaks associated with the asymmetric and symmetric bending modes of the NH₃⁺ groups.

-

~1700 cm⁻¹ (or absent): The absence of a strong C=O stretch around 1700 cm⁻¹ and the presence of a carboxylate (COO⁻) stretch around 1580-1620 cm⁻¹ would confirm the zwitterionic nature of the molecule in the solid state.

Conclusion: A Holistic and Self-Validating Approach

The comprehensive structural elucidation of DL-Lysine hydrochloride is a prime example of the necessity for a multi-technique, synergistic analytical approach. High-quality crystal growth provides the foundation for definitive structure determination by Single-Crystal X-ray Diffraction, which reveals the precise atomic coordinates, molecular conformation, and the critical hydrogen-bonding network that defines the crystal lattice. Powder X-ray Diffraction serves as a vital tool for verifying the bulk purity of the crystalline phase, acting as a fingerprint for quality control. Finally, spectroscopic methods like FTIR provide complementary chemical information, validating the presence of key functional groups and confirming the intermolecular interactions predicted by the diffraction data. Together, these methods form a self-validating system that delivers a complete and authoritative understanding of the solid-state structure, providing the essential knowledge required for effective drug development and materials characterization.

References

- 1. DL-lysine monohydrochloride [stenutz.eu]

- 2. DL-Lysine monohydrochloride CAS#: 70-53-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cardiff.ac.uk [cardiff.ac.uk]

The Role of DL-Lysine Hydrochloride in Prebiotic Peptide Formation: A Technical Guide

Abstract

The spontaneous formation of peptides from simple amino acids on a prebiotic Earth represents a critical and unresolved step in the origin of life. This technical guide delves into the compelling, albeit complex, role of DL-Lysine hydrochloride in theories of prebiotic peptide formation. We will explore the unique chemical properties of lysine that position it as a potential key player in non-enzymatic peptide synthesis, including its catalytic activity and structural contributions. Furthermore, this guide will address the significance of the racemic nature of prebiotic building blocks, specifically focusing on the implications of using DL-lysine in experimental models. By synthesizing current research, we will provide a comprehensive overview for researchers, scientists, and drug development professionals interested in the fundamental questions of chemical evolution.

Introduction: The Prebiotic Peptide Conundrum

The emergence of functional peptides and proteins is a cornerstone of abiogenesis, the process by which life arises from non-living matter. Peptides are fundamental to all known life, serving as catalysts (enzymes), structural components, and signaling molecules.[1][2] However, the formation of a peptide bond—the amide linkage between two amino acids—is a condensation reaction that is thermodynamically unfavorable in an aqueous environment, the presumed "primordial soup" of early Earth.[3] This presents a significant hurdle for prebiotic chemistry: how did the first peptides form in the absence of the sophisticated enzymatic machinery found in modern cells?

Several hypotheses have been proposed to overcome this thermodynamic barrier, including dehydration in fluctuating environments, the involvement of activating minerals like clays, and the participation of prebiotically plausible condensing agents.[4] Within this framework, the intrinsic chemical properties of the amino acids themselves are of paramount importance. This guide will focus on the multifaceted role of lysine, a proteinogenic amino acid with a positively charged side chain, in facilitating prebiotic peptide bond formation.[5][6][7]

Lysine: A Prebiotically Plausible Catalyst and Structural Component?

While some theories have considered lysine a later addition to the genetic code, recent research is re-evaluating its potential availability and significance on the early Earth.[5][8][9] Lysine possesses unique characteristics that make it a compelling candidate for involvement in prebiotic peptide synthesis.

The Catalytic Potential of the ε-Amino Group

Lysine is one of four common α-amino acids with a nitrogen atom in its side chain.[10] This side chain, a butylamine group, terminates in a primary ε-amino group.[11] At physiological pH, this group is protonated, conferring a positive charge to the molecule.[5][12] This ε-amino group is a key player in lysine's potential prebiotic roles:

-

General Base Catalysis: The ε-amino group can act as a general base, accepting a proton to facilitate nucleophilic attack by the α-amino group of one amino acid on the activated carboxyl group of another. This catalytic activity is crucial in modern enzymes and could have played a role in non-enzymatic peptide formation.[13]

-

Intramolecular Catalysis: In certain contexts, the ε-amino group of a lysine residue within a growing peptide chain could facilitate the formation of subsequent peptide bonds through intramolecular catalysis.[14]

Regioselective Ligation and the Importance of pH

A significant challenge in prebiotic peptide synthesis is achieving regioselectivity—the preferential formation of α-peptide bonds (linking the α-carboxyl group of one amino acid to the α-amino group of another) over other possible linkages. Recent studies have demonstrated that lysine can participate in highly α-selective, protecting-group-free ligation of peptides at neutral pH.[15] This selectivity is attributed to the difference in pKa values between the α-amino and ε-amino groups, which allows for preferential reaction at the α-amino position under specific pH conditions.[8]

This finding is particularly relevant to prebiotic scenarios, where a neutral aqueous environment is considered plausible. The ability to form α-peptides while leaving the functional ε-amino group of lysine intact is crucial for the eventual emergence of functional polymers.[15]

Structural Advantages and Differentiation from Homologues

Recent research has highlighted the structural advantages of lysine over its non-proteinogenic homologues, such as ornithine and diaminobutyric acid, in the context of prebiotic peptide formation. Experiments have shown that while lysine thioacids readily undergo coupling with aminonitriles to form peptides in near-quantitative yields, its shorter-chain homologues are prone to rapid and irreversible cyclization (lactamization), which prevents peptide elongation.[5][8][9] This inherent chemical reactivity provides a strong selection mechanism for lysine, suggesting a reason for its inclusion in the canonical set of 20 amino acids.[5][8]

The following diagram illustrates the competing reaction pathways for lysine and its homologue, ornithine, highlighting the selective advantage of lysine for peptide elongation.

Caption: Lysine's selective peptide formation versus ornithine's cyclization.

The Significance of DL-Lysine Hydrochloride: A Racemic Prebiotic World

A crucial aspect of prebiotic chemistry is the understanding that the initial building blocks of life were likely racemic, meaning they existed as a 50/50 mixture of left-handed (L) and right-handed (D) enantiomers.[16] Modern biology almost exclusively utilizes L-amino acids, and the origin of this homochirality is a major unsolved question.

Therefore, studying the role of DL-Lysine hydrochloride is essential for creating realistic prebiotic models. DL-Lysine hydrochloride is a racemic mixture of the D- and L-enantiomers of lysine, often used in peptide synthesis research.[17] The hydrochloride salt form enhances its solubility in aqueous solutions.

The use of a racemic mixture has several implications:

-

Stereoselectivity in Peptide Formation: Investigations into whether one enantiomer is preferentially incorporated into a growing peptide chain under prebiotic conditions are critical.

-

Catalytic Activity of Racemic Peptides: The catalytic properties of peptides formed from a racemic mixture of amino acids may differ significantly from their homochiral counterparts.

-

Racemization under Prebiotic Conditions: It is also important to consider the potential for racemization (the conversion of one enantiomer into a mixture of both) of optically active lysine under simulated prebiotic conditions, which could have influenced the chiral landscape of the early Earth.[18]

Experimental Protocols and Methodologies

To provide a practical framework for researchers, this section outlines a generalized experimental protocol for investigating the role of DL-Lysine hydrochloride in prebiotic peptide formation, based on methodologies described in the literature.

Salt-Induced Peptide Formation (SIPF)

The Salt-Induced Peptide Formation (SIPF) reaction is a simple and prebiotically plausible model for peptide synthesis in aqueous solutions.[2]

Objective: To investigate the formation of peptides from DL-Lysine hydrochloride in the presence of salts and a potential catalyst.

Materials:

-

DL-Lysine hydrochloride

-

Sodium chloride (NaCl)

-

Copper(II) chloride (CuCl₂) (as a potential catalyst)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a stock solution of DL-Lysine hydrochloride in deionized water.

-

In a series of reaction vials, combine the DL-Lysine hydrochloride solution with varying concentrations of NaCl and CuCl₂.

-

Adjust the pH of each reaction mixture to a desired value (e.g., neutral pH 7).

-

Incubate the reaction mixtures at a constant temperature (e.g., 80°C) for a specified period, taking aliquots at different time points.

-

Quench the reaction by cooling the aliquots on ice.

-

Analyze the formation of dipeptides and longer oligopeptides using HPLC.

The following flowchart outlines the general workflow for a Salt-Induced Peptide Formation experiment.

Caption: A generalized workflow for SIPF experiments.

Data Presentation and Analysis

The quantitative data obtained from HPLC analysis, such as the yield of different peptides over time, should be summarized in a clear and structured table for easy comparison.

| Time (hours) | Di-lysine Yield (%) [NaCl only] | Di-lysine Yield (%) [NaCl + CuCl₂] | Tri-lysine Yield (%) [NaCl + CuCl₂] |

| 24 | |||

| 48 | |||

| 72 | |||

| 96 |

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion and Future Directions

The investigation into the role of DL-Lysine hydrochloride in prebiotic peptide formation theories is a vibrant and evolving field. Current evidence suggests that lysine's unique chemical properties, including the catalytic potential of its ε-amino group and its structural advantages over non-proteinogenic homologues, may have played a significant role in the non-enzymatic synthesis of the first peptides.[5][8][9][15] The use of racemic DL-lysine in experimental models is crucial for maintaining prebiotic plausibility and for exploring the fundamental question of the origin of homochirality.

Future research should continue to explore the catalytic activity of lysine and lysine-containing peptides in more complex prebiotic scenarios, such as in the presence of mineral surfaces, lipid membranes, and other prebiotically relevant small molecules.[19] Furthermore, detailed mechanistic studies are needed to fully elucidate the pathways of lysine-mediated peptide formation and to understand the factors that govern stereoselectivity in a racemic environment.

For drug development professionals, a deeper understanding of the fundamental principles of peptide formation and stability can inform the design of novel peptide-based therapeutics and delivery systems. The inherent reactivity and catalytic potential of lysine residues can be harnessed for the development of new bioconjugation strategies and the creation of self-assembling peptide nanomaterials.[12][20][21]

By continuing to unravel the complexities of prebiotic chemistry, we not only gain insights into the origins of life but also unlock new possibilities for the application of amino acids and peptides in science and medicine.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Investigations on the mechanism of the salt-induced peptide formation [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The combination of salt induced peptide formation reaction and clay catalysis: a way to higher peptides under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Lysine: biosynthesis, catabolism and roles | Semantic Scholar [semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

- 11. youtube.com [youtube.com]

- 12. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 13. Lysine - Wikipedia [en.wikipedia.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemimpex.com [chemimpex.com]

- 18. US2536360A - Racemization of lysine - Google Patents [patents.google.com]

- 19. pnas.org [pnas.org]

- 20. Sequence-Dependent Acylation of Peptide Lysine Residues by DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [html.rhhz.net]

A Technical Guide to the Racemic Analysis of DL-Lysine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the chiral separation and analysis of DL-Lysine hydrochloride. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The guide emphasizes the causality behind experimental choices, protocols designed for self-validation, and authoritative grounding through cited references, ensuring a blend of theoretical understanding and field-proven insights for robust and reliable enantiomeric analysis.

Introduction: The Imperative of Chiral Purity in Lysine

Lysine, an essential amino acid, is a fundamental building block for proteins in vivo.[1] It exists as two non-superimposable mirror images, or enantiomers: L-Lysine and D-Lysine. In biological systems, this structural difference is profound. L-Lysine is the proteogenic form, integral to processes like protein synthesis, tissue repair, and collagen formation.[1] Conversely, D-amino acids, while once considered "unnatural," are now known to play significant roles in various physiological and pathological processes.[2]

For pharmaceutical applications, the distinction is critical. L-Lysine hydrochloride is used as an active pharmaceutical ingredient (API) for its antiviral properties, particularly against the herpes simplex virus.[1] The enantiomeric purity of such an API is a paramount concern for regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] Differences in stereochemistry can lead to vast differences in pharmacological activity, potency, and toxicity.[3] Therefore, the accurate quantification of the enantiomeric composition of DL-Lysine hydrochloride is not merely an analytical exercise but a crucial step in ensuring drug safety and efficacy. Pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP), mandate strict limits on impurities, including the unwanted enantiomer, and specify assays to confirm identity and purity.[4][5][6]

This guide will explore the robust analytical techniques available to resolve and quantify the enantiomers of lysine, providing the technical depth required for method development, validation, and routine quality control.

Core Principles of Chiral Separation

Enantiomers possess identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment. This makes their separation impossible using standard chromatographic or electrophoretic techniques. Chiral separation, therefore, relies on introducing a chiral element into the analytical system to create transient, diastereomeric complexes with differing energies and stabilities. This interaction allows for the differentiation and resolution of the enantiomers.[3]

The primary strategies involve:

-

Direct Separation: Using a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in the background electrolyte in capillary electrophoresis. The chiral selector forms temporary, diastereomeric complexes with the lysine enantiomers, leading to different retention times or migration velocities.

-

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form stable diastereomers. These diastereomers, now having different physical properties, can be separated on a conventional (achiral) stationary phase.[7][8]

The choice between these methods depends on factors such as sample matrix, required sensitivity, available instrumentation, and whether the analysis is for preparative or analytical purposes.

Premier Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely adopted technique for the analysis of amino acid enantiomers due to its high resolution, reproducibility, and versatility. Direct analysis on a Chiral Stationary Phase (CSP) is often preferred as it avoids the extra step and potential complications of derivatization.[9]

The Causality of Method Selection: Crown Ether-Based CSPs

For primary amines and α-amino acids like lysine, crown ether-based CSPs are exceptionally effective.[2][10]

Mechanism of Recognition: The chiral recognition mechanism is a sophisticated process of host-guest complexation.[10]

-

Complexation: Under acidic mobile phase conditions, the primary amino group of lysine (-NH2) is protonated to form an ammonium group (-NH3+). This positively charged group fits into the cavity of the 18-crown-6 ether ring of the CSP.[10]

-

Hydrogen Bonding: The complex is stabilized by the formation of three-point hydrogen bonds between the hydrogen atoms of the ammonium group and the oxygen atoms of the crown ether.[11]

-

Steric Interaction: The spatial arrangement of the analyte's substituents around its chiral center interacts differently with the chiral barriers (e.g., carboxylic acid groups) on the crown ether molecule. This steric hindrance results in one enantiomer forming a more stable complex than the other, leading to differential retention and, thus, separation.

Chiral crown ether columns are available with both (+) and (-) enantiomeric forms of the selector, which conveniently allows for the inversion of the peak elution order—a useful feature for confirming peak identity and for preparative separations.[10][12]

Experimental Protocol: Direct Chiral HPLC Analysis

This protocol provides a robust starting point for the analysis of DL-Lysine hydrochloride. Optimization may be required based on the specific instrument and column used.

Objective: To resolve and quantify D-Lysine and L-Lysine in a DL-Lysine hydrochloride sample.

1. Reagents and Materials:

-

DL-Lysine Hydrochloride (Racemic Standard)

-

L-Lysine Hydrochloride (Reference Standard)

-

D-Lysine Hydrochloride (Reference Standard, if available)

-

Perchloric Acid (HClO₄), 70%

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, 18.2 MΩ·cm)

2. Instrumentation and Column:

-

HPLC System: Quaternary pump, autosampler, column thermostat, UV or Mass Spectrometry (MS) detector.

-

Chiral Column: CROWNPAK® CR-I(+) or similar crown ether-based column (e.g., 150 x 3.0 mm, 5 µm).[12] The (+) version typically elutes the D-form before the L-form.[12]

3. Chromatographic Conditions:

| Parameter | Condition | Rationale / Field Insight |

| Mobile Phase | Acetonitrile/Ethanol/Water/TFA = 80/15/5/0.5 | A common starting point for crown-ether columns.[12] The acidic modifier (TFA or HClO₄) is crucial for protonating the primary amine of lysine. The organic modifier concentration directly impacts retention and resolution.[13] |

| Flow Rate | 0.4 - 0.6 mL/min | Adjusted to achieve optimal resolution and reasonable run time. Lower flow rates can sometimes improve resolution. |

| Column Temperature | 25 °C | Temperature affects the kinetics of the chiral recognition process.[13] Maintaining a stable temperature is critical for reproducible retention times. |

| Detection | UV at 205-210 nm or MS | Lysine has a weak UV chromophore, requiring detection at low wavelengths. MS detection offers higher sensitivity and specificity, which is particularly useful for complex matrices. |

| Injection Volume | 1 - 5 µL | Kept small to prevent column overloading and peak distortion. |

4. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve standards (DL-, L-, and D-Lysine HCl) in the mobile phase or a compatible solvent (e.g., 0.1% formic acid in water).

-

Working Standard (10 µg/mL): Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

-

Sample Solution (10 µg/mL): Prepare the test sample at the same concentration as the working standard.

5. System Suitability Test (SST):

-

Protocol: Inject the DL-Lysine standard solution six times.

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between the D- and L-Lysine peaks should be ≥ 1.5.

-

Tailing Factor (Tf): Should be ≤ 2.0 for both peaks.

-

Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

-

6. Data Analysis:

-

Identify the D- and L-Lysine peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the percentage of each enantiomer using the peak areas:

-

% D-Lysine = (Area_D / (Area_D + Area_L)) * 100

-

% L-Lysine = (Area_L / (Area_D + Area_L)) * 100

-

Visualization of HPLC Workflow

Caption: Workflow for Chiral HPLC Analysis of DL-Lysine.

Alternative & Complementary Techniques

While HPLC is the primary method, other techniques offer unique advantages and can be used for confirmation or in specific applications.

Gas Chromatography (GC)

GC can provide excellent resolution for amino acid enantiomers but requires the analytes to be volatile and thermally stable. Since lysine is a non-volatile salt, a two-step derivatization is mandatory.[14]

Causality of Derivatization:

-

Esterification: The carboxylic acid group is converted to an ester (e.g., an isopropyl ester) to increase volatility.

-

Acylation: The amino groups are acylated (e.g., with trifluoroacetic anhydride, TFAA) to block their polar nature and further enhance volatility.[14]

The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a chiral selector like Chirasil-L-Val.[15]

Workflow Logic:

Caption: Mandatory derivatization workflow for GC analysis.

Field Insight: GC methods are highly sensitive but can be susceptible to racemization (interconversion of enantiomers) during the derivatization steps if conditions are not carefully controlled.[15] This makes method validation particularly rigorous.

Capillary Electrophoresis (CE)

CE is a powerful technique that offers high separation efficiency, low sample consumption, and methodological flexibility.[16][17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Mechanism of Separation: In Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE), a metal complex, such as a Copper(II)-L-Lysine complex, can be used as the chiral selector in the BGE.[18] The lysine enantiomers in the sample form transient, diastereomeric ternary complexes with the chiral selector (e.g., [Cu(II)-(L-Lysine)-(D-Lysine)] and [Cu(II)-(L-Lysine)-(L-Lysine)]). These diastereomeric complexes have different stabilities and effective mobilities, allowing them to be separated under an electric field.[18] Other common selectors include cyclodextrins and crown ethers.[19]

Protocol Summary: Chiral CE

| Parameter | Condition | Rationale / Field Insight |

| Capillary | Fused-silica, e.g., 50 µm i.d., 60 cm total length | Standard for CE; length can be adjusted to optimize resolution and analysis time. |

| Background Electrolyte | e.g., 10 mM Ammonium Acetate, 6.7 mM Cu(II), 13.3 mM L-Lysine, pH 7.0 | The chiral selector (Cu(II)-L-Lysine complex) is the key component.[18] pH is a critical parameter controlling the charge of the analyte and the stability of the complex.[18] |

| Voltage | +25 kV | High voltage drives the separation but must be optimized to avoid excessive Joule heating. |

| Temperature | 20 °C | Controlled temperature ensures reproducible migration times. |

| Detection | UV at 200 nm | Direct UV detection is common, though sensitivity can be a limitation. |

Advantages: CE methods are often faster to develop than HPLC methods because the chiral selector can be easily changed by simply preparing a new buffer, rather than changing a whole column.

Method Validation and Trustworthiness

A described protocol is only trustworthy if it is properly validated. Key validation parameters for a chiral method include:

-

Specificity: The ability to assess the analyte enantiomers unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and any potential impurities.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results to the true value. Often assessed by spiking the sample with a known amount of the minor enantiomer.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling enantiomeric impurities.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion

The racemic analysis of DL-Lysine hydrochloride is a critical requirement in pharmaceutical development and quality control. Chiral HPLC with crown ether-based stationary phases stands out as the most robust and reliable method, offering direct analysis with excellent resolution and reproducibility. GC and CE serve as valuable alternative or complementary techniques, each with its own set of advantages and specific considerations, such as the mandatory derivatization in GC and the high efficiency of CE. The choice of method must be guided by the specific analytical challenge and validated rigorously to ensure the trustworthiness of the results. By understanding the causal mechanisms behind each technique, scientists can develop and implement scientifically sound methods to guarantee the stereochemical purity of lysine-containing products.

References

- 1. nbinno.com [nbinno.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Lysine Hydrochloride [doi.usp.org]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Crown Ether Phases - Regis Technologies [registech.com]

- 11. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]

- 12. D/L Amino Acids - Spincotech [spincotech.com]

- 13. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Chiral separation of underivatized amino acids by ligand-exchange capillary electrophoresis using a copper(II)-L-lysine complex as selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

DL-Lysine Hydrochloride as a Chiral Resolving Agent: Principles, Mechanisms, and Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development, driven by stereospecific bioactivity and stringent regulatory standards.[1][2] Classical resolution via diastereomeric salt crystallization remains a robust, scalable, and economically viable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth technical exploration of using enantiomers of lysine, a readily available and versatile amino acid often sourced from DL-Lysine hydrochloride, as a chiral resolving agent. We will dissect the core mechanism of diastereomeric salt formation, present a detailed, field-proven experimental workflow, and analyze a case study involving the resolution of a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a practical resource for researchers and drug development professionals, bridging fundamental principles with actionable protocols.

The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror-image molecules (enantiomers), is a fundamental concept in pharmacology.[1] Biological systems, composed of chiral molecules like amino acids and sugars, create a chiral environment where enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).

This reality has led to a significant shift in the pharmaceutical landscape. Regulatory bodies like the FDA and EMA now strongly favor the development of single-enantiomer drugs over racemic mixtures.[1] This "chiral switching" from a racemate to a pure enantiomer can lead to drugs with improved therapeutic indices, simpler pharmacokinetics, and a reduced potential for drug interactions.[5][6] Consequently, robust and efficient methods for chiral resolution are not merely an academic exercise but a critical necessity in the pharmaceutical industry.[2] While various techniques exist, including chiral chromatography and enzymatic resolution, classical crystallization of diastereomeric salts remains a dominant method for large-scale production due to its simplicity and cost-effectiveness.[7][8]

The Core Mechanism: Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique hinges on a key chemical transformation: converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[8]

A chiral resolving agent—an enantiomerically pure compound—is reacted with the racemic mixture. In the context of this guide, this would be an enantiomer of lysine (e.g., L-Lysine) reacting with a racemic acid or base. This acid-base reaction forms two diastereomeric salts.

-

(R)-Acid + (L)-Lysine → [(R)-Acid:(L)-Lysine] Salt

-

(S)-Acid + (L)-Lysine → [(S)-Acid:(L)-Lysine] Salt

Unlike the original enantiomers, these two resulting salts are diastereomers of each other. This is crucial because diastereomers possess different physical properties, most notably different solubilities in a given solvent system.[3][8] This solubility difference is the lever that allows for their separation through selective crystallization.[4] The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing it to be isolated by filtration.[7][9]

Lysine: A Versatile and Cost-Effective Resolving Agent

Lysine, an essential amino acid, is an excellent choice for a chiral resolving agent. While this guide's topic is DL-Lysine hydrochloride, it's critical to understand that the racemic form itself is not used for resolution. Instead, the enantiomerically pure forms, L-Lysine or D-Lysine, are the active agents. DL-Lysine can be a starting material from which the pure enantiomers are separated or synthesized.[10][11]

Key Attributes of Lysine:

-

Amphoteric Nature: Lysine possesses two amino groups (α and ε) and one carboxylic acid group.[] This makes it a versatile resolving agent capable of forming salts with both racemic acids (via its basic amino groups) and racemic bases (via its acidic carboxyl group).

-

Availability and Cost: L-Lysine is produced on a massive scale via fermentation for the food and feed industries, making it one of the most inexpensive chiral molecules available. D-Lysine can also be prepared, offering access to both resolving agent enantiomers.[13]

-

High Crystallinity: Lysine and its salts often form well-defined, stable crystals, which is a prerequisite for successful resolution by crystallization.

Experimental Workflow for Chiral Resolution Using Lysine

This section outlines a comprehensive, step-by-step methodology for resolving a racemic acidic compound using an enantiomer of lysine.

Protocol 1: Resolution of a Racemic Acid

Objective: To separate a racemic mixture of a chiral carboxylic acid into its pure enantiomers.

Materials:

-

Racemic Acid (e.g., Ibuprofen)

-

L-Lysine (or D-Lysine)

-

Solvent System (e.g., Ethanol/Water mixture)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Organic Solvent for Extraction (e.g., Ethyl Acetate)

Methodology:

-

Step 1: Diastereomeric Salt Formation

-

Causality: The goal is to create a supersaturated solution of both diastereomeric salts at an elevated temperature, from which one will selectively crystallize upon cooling. The choice of solvent is paramount as it governs the solubility difference between the diastereomers.[8]

-

In a reaction vessel, dissolve the racemic acid (1.0 equivalent) in the chosen solvent system (e.g., 95:5 ethanol:water) with heating.

-

In a separate vessel, dissolve L-Lysine (0.5 to 1.0 equivalents) in the same solvent system, heating if necessary. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the first crop of crystals.

-

Slowly add the L-Lysine solution to the racemic acid solution while maintaining the temperature to ensure everything remains dissolved. Stir for a short period (e.g., 30 minutes).

-

-

Step 2: Selective Crystallization

-

Causality: A slow, controlled cooling rate is crucial to allow for the selective nucleation and growth of the less soluble diastereomer's crystals.[14] Rapid cooling can trap impurities or cause the more soluble diastereomer to precipitate, lowering the enantiomeric purity.

-

Slowly cool the solution over several hours. The optimal cooling profile often needs to be determined empirically.

-

If crystallization is slow to initiate, "seeding" the solution with a few crystals of the desired pure diastereomeric salt can induce crystallization.[9][14]

-

Continue to agitate the resulting slurry at a low temperature for several hours to maximize the yield of the crystallized salt.

-

-

Step 3: Isolation of the Diastereomeric Salt

-

Causality: This is a physical separation of the solid, enriched diastereomer from the liquid phase, which now contains the more soluble diastereomer.

-

Filter the crystalline slurry using a Buchner funnel.

-

Wash the filter cake with a small amount of the cold solvent to remove residual mother liquor.

-

Dry the crystals under vacuum. The mother liquor, containing the other diastereomer, should be saved for potential recovery of the other enantiomer.

-

-

Step 4: Liberation of the Pure Enantiomer

-

Causality: The isolated salt must be cleaved to release the desired enantiomer and recover the resolving agent. This is typically achieved by reversing the acid-base reaction that formed the salt.

-

Suspend the dried diastereomeric salt in water.

-

Acidify the mixture with a strong acid (e.g., 2M HCl) to a low pH (e.g., pH 1-2). This protonates the carboxylate of the target acid and the amino groups of lysine.

-

The free enantiomer of the acid will often precipitate out of the aqueous solution if it has low water solubility. Alternatively, it can be extracted with an organic solvent (e.g., ethyl acetate).

-

The resolving agent (L-Lysine) will remain in the aqueous layer as its hydrochloride salt and can be recovered.

-

-

Step 5: Analysis of Enantiomeric Purity

-

Causality: This is a self-validating step to quantify the success of the resolution.

-

Analyze the purified enantiomer using a validated chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[1][15]

-

The result is expressed as enantiomeric excess (ee%), which is a measure of the purity of the final product.

-

Case Study: Resolution of (R,S)-Ibuprofen

Ibuprofen is a classic example where the S-(+)-enantiomer (dexibuprofen) is responsible for the majority of the anti-inflammatory activity.[1] Resolution with lysine is a well-documented process.[16][17]

Reaction: (R,S)-Ibuprofen + (S)-Lysine → Diastereomeric salts [(R)-Ibuprofen:(S)-Lysine] and [(S)-Ibuprofen:(S)-Lysine]

In a typical ethanol/water solvent system, the (S)-Ibuprofen-(S)-Lysine salt is less soluble and crystallizes preferentially.[16]

| Parameter | Typical Condition/Value | Rationale |

| Resolving Agent | (S)-Lysine | Targets the desired (S)-Ibuprofen enantiomer. |

| Solvent System | Ethanol/Water (e.g., 92:8 v/v) | Provides the necessary solubility differential between the two diastereomeric salts.[17] |

| Stoichiometry | ~1:1 molar ratio of Ibuprofen to Lysine | Ensures complete salt formation. |

| Crystallization Temp. | Cool from ~60°C to 10-20°C | Controlled cooling is essential for selective crystallization.[14] |

| Seeding | Optional, with pure (S,S) salt | Can be used to ensure crystallization of the correct form and improve reproducibility.[16] |

| Expected Yield | 40-50% (theoretical max is 50%) | Represents the yield of a single enantiomer from a racemic mixture. |

| Expected Purity | >98% ee after one crystallization | High selectivity is often achievable. Recrystallization can further enhance purity. |

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| No Crystallization | Solution is not sufficiently supersaturated; incorrect solvent. | Concentrate the solution; try a different solvent or solvent ratio; cool to a lower temperature; seed the solution. |

| "Oiling Out" | The melting point of the salt is lower than the crystallization temperature; solubility is too high. | Change the solvent to one in which the salt is less soluble; lower the initial dissolution temperature. |

| Low Yield (<30%) | Crystallization time is too short; the salt is too soluble in the chosen solvent. | Increase agitation time at low temperature; reduce the amount of solvent or switch to a less-solubilizing one. |

| Low Enantiomeric Excess (ee%) | Cooling was too rapid; incorrect solvent choice leading to low selectivity. | Slow down the cooling rate; screen a matrix of solvents to find one with better selectivity; perform a recrystallization of the isolated salt.[18] |

Conclusion

Chiral resolution by diastereomeric salt crystallization is a powerful and industrially relevant technique. Lysine, in its enantiomerically pure forms, stands out as a particularly effective resolving agent due to its versatility, low cost, and high crystallinity. By understanding the fundamental principles of diastereomer solubility and systematically optimizing key process parameters such as solvent, temperature, and stoichiometry, researchers can develop robust and efficient protocols for the large-scale production of single-enantiomer pharmaceuticals. This guide provides a foundational framework and a practical starting point for scientists and engineers working to harness this elegant separation technology.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. mdpi.com [mdpi.com]

- 11. Preparation of L- and D-[1-14C]lysine by the resolution of DL-[1-14 C]lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CA2033871A1 - Formation and resolution of dexibuprofen lysine - Google Patents [patents.google.com]

- 17. US4994604A - Formation and resolution of ibuprofen lysinate - Google Patents [patents.google.com]

- 18. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

Methodological & Application

Application Notes & Protocols: Leveraging DL-Lysine Hydrochloride for Advanced Hydrogel-Based Drug Delivery Systems

Introduction: The Emerging Role of DL-Lysine Hydrochloride in Smart Biomaterials

In the landscape of advanced drug delivery, hydrogels have emerged as premier candidates due to their high water content, biocompatibility, and tunable physical properties that mimic the native extracellular matrix (ECM).[1] The choice of crosslinking agent is a critical determinant of a hydrogel's ultimate functionality, influencing its mechanical strength, degradation kinetics, and drug release profile. DL-Lysine hydrochloride is gaining significant attention as a versatile and biocompatible crosslinker. As an essential amino acid, its presence in the hydrogel backbone can enhance cell adhesion and biocompatibility.[2]

DL-Lysine possesses two primary amine groups (α and ε), which serve as reactive sites for forming stable amide or imine bonds with a variety of polymers, creating a robust, three-dimensional network. This dual-functionality allows for a high degree of crosslinking, contributing to the mechanical integrity of the hydrogel. The use of the hydrochloride salt form enhances its solubility in aqueous solutions, simplifying the formulation process under physiological conditions. These lysine-based hydrogels are often stimuli-responsive, particularly to pH, making them "intelligent" vehicles for targeted drug delivery.[3][4]

This guide provides an in-depth exploration of the mechanisms, protocols, and characterization techniques for developing DL-Lysine hydrochloride crosslinked hydrogels for controlled drug release applications.

Mechanism of Hydrogel Formation: The Chemistry of Lysine Crosslinking

The fundamental principle behind using DL-Lysine as a crosslinker lies in the nucleophilic nature of its primary amine groups. These groups readily react with electrophilic functional groups on polymer backbones to form stable covalent bonds.

Amide Bond Formation via Carbodiimide Chemistry

A widely used and highly efficient method involves the reaction of lysine's amine groups with carboxylic acid groups on a polymer (e.g., Hyaluronic Acid, Alginate, Poly(acrylic acid)). This reaction is typically mediated by a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[2]

The mechanism proceeds as follows:

-

Activation of Carboxyl Groups: EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive O-acylisourea intermediate.[2]

-

Stabilization (Optional but Recommended): This unstable intermediate can react with NHS to form a more stable NHS-ester. This step is crucial for preventing side reactions in aqueous environments and increasing the yield of the desired amide bond.[2]

-

Crosslinking Reaction: The primary amine groups of DL-Lysine hydrochloride attack the NHS-ester (or the O-acylisourea intermediate directly), forming a stable amide bond and releasing NHS (or an EDC-urea byproduct). Since DL-Lysine has two amine groups, it can react with two different polymer chains, effectively creating a crosslink.

Below is a diagram illustrating the EDC/NHS crosslinking workflow.

References

- 1. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3666278A1 - Method for the manufacture and use of a bionic hydrogel composition for medical applications - Google Patents [patents.google.com]

- 3. Genipin-cross-linked poly(L-lysine)-based hydrogels: synthesis, characterization, and drug encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Using DL-Lysine hydrochloride for peptide synthesis

Application Note & Protocol

Topic: Strategic Incorporation of DL-Lysine Hydrochloride in Peptide Synthesis: A Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of novel therapeutics and research tools with enhanced properties. DL-Lysine, a racemic mixture of D- and L-lysine enantiomers, presents a unique opportunity to introduce stereochemical diversity into a peptide sequence.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of DL-Lysine hydrochloride in peptide synthesis. We delve into the rationale behind its use, address the inherent challenges of diastereomer formation, and provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), purification, and analysis.

Introduction: The Rationale for Stereochemical Diversity

Lysine is a fundamental amino acid, prized for its positively charged side chain which plays critical roles in protein structure, enzyme catalysis, and molecular interactions.[2][] In therapeutic peptide design, the ε-amino group of lysine is a common site for modifications such as PEGylation or conjugation to enhance drug stability and delivery.[]

Standard peptide synthesis exclusively utilizes the L-enantiomers of amino acids. The deliberate use of DL-Lysine hydrochloride , a 1:1 racemic mixture of D- and L-lysine, is a strategic choice to generate specific outcomes:

-

Enhanced Proteolytic Stability: The introduction of a D-amino acid into a peptide backbone can confer significant resistance to degradation by proteases, which are stereospecific for L-amino acids.[5] This is a critical strategy for increasing the in-vivo half-life of peptide-based drugs.

-

Creation of Diastereomeric Libraries: A single synthesis using DL-Lysine results in a peptide mixture containing two distinct diastereomers. This can be a tool for screening purposes, where the relative activities of the L-Lys and D-Lys containing peptides can be assessed simultaneously.

-

Conformational Probing: Introducing a D-amino acid can disrupt or induce specific secondary structures (e.g., turns), allowing for the exploration of structure-activity relationships (SAR).

-

Specialized Research Applications: Isotopically labeled forms of DL-Lysine are used in advanced proteomics techniques to study protein-protein interactions and for quantitative analysis.[6][7]

This guide will focus on the practical application of commercially available Nα-protected DL-Lysine derivatives within the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) framework.

Core Concepts & Strategic Considerations

The primary challenge in using a racemic amino acid is managing the resulting product mixture. A synthesis incorporating one DL-Lysine residue will produce two diastereomeric peptides, which are identical in mass but differ in the stereochemistry at the α-carbon of the lysine.

Key Challenges:

-

Diastereomer Formation: The coupling of DL-Lysine will result in a nearly 1:1 mixture of two peptide products.

-

Purification Complexity: These diastereomers often exhibit very similar hydrophobicities, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.[8] Method development is crucial if separation is required.

-

Analytical Validation: Standard mass spectrometry will confirm the mass but cannot distinguish between diastereomers.[9] Analytical techniques must be chosen to either resolve the diastereomers or confirm the presence of both D and L forms post-hydrolysis.

-

Racemization Risk: It is important to distinguish the deliberate use of DL-Lysine from the unwanted side reaction of racemization, where a pure L-amino acid converts to a D/L mixture during synthesis.[10] This risk is highest for amino acids like Histidine and Cysteine and is exacerbated by certain coupling reagents and bases.[10][11] The use of additives like HOBt or HOAt can suppress this side reaction.[11][12]

Diagram: Conceptual Workflow

The diagram below outlines the overall process from synthesis to analysis when incorporating DL-Lysine.

References

- 1. nbinno.com [nbinno.com]

- 2. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Application Notes and Protocols for the Thermal Polymerization of DL-Lysine Hydrochloride

A Comprehensive Guide for Researchers in Polymer Chemistry and Drug Development

Introduction: The Significance of Thermally Polymerized Poly(DL-lysine)

Polylysine, a cationic polypeptide, is a cornerstone material in biomedical research and pharmaceutical development, prized for its biodegradability, biocompatibility, and versatile functionality.[1][2] Its applications are extensive, ranging from drug and gene delivery systems to antimicrobial coatings and scaffolds for tissue engineering.[1][2][3][4] While various synthetic routes to polylysine exist, thermal polymerization of lysine presents a straightforward and often catalyst-free approach to generating hyperbranched polymers.[5][6][7] This method circumvents the complex protection/deprotection steps associated with other synthetic strategies, offering a more direct route to functional polymeric structures.[7]